molecular formula C20H21N3O3S B11066126 2''-Amino-7'',9''-dimethyldispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3''-carbonitrile

2''-Amino-7'',9''-dimethyldispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3''-carbonitrile

Cat. No.: B11066126
M. Wt: 383.5 g/mol
InChI Key: LHZSOHILNPNWLC-UHFFFAOYSA-N
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Description

2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile is a complex organic compound characterized by its unique dispiro structure. This compound features multiple fused rings, including a dioxolane, cyclohexane, pyrano, and thieno pyridine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-

Uniqueness

Compared to similar compounds, 2’‘-Amino-7’‘,9’‘-dimethyldispiro[1,3-dioxolane-2,1’-cyclohexane-4’,4’‘-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’'-carbonitrile stands out due to its complex dispiro structure and the presence of multiple functional groups.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-11-9-12(2)23-18-14(11)15-16(27-18)19(13(10-21)17(22)26-15)3-5-20(6-4-19)24-7-8-25-20/h9H,3-8,22H2,1-2H3

InChI Key

LHZSOHILNPNWLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4(CCC5(CC4)OCCO5)C(=C(O3)N)C#N)C

Origin of Product

United States

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